9-[3-hydroxy-2-(hydroxymethyl)propyl]-2-imino-5H-purin-6-one
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Overview
Description
Preparation Methods
The synthesis of Tiviciclovir involves the preparation of its hydrochloride form, which is an antiviral guanosine analog . The synthetic route typically includes the reaction of guanosine with specific reagents under controlled conditions to yield Tiviciclovir hydrochloride. Industrial production methods focus on optimizing yield and purity, often involving multiple purification steps to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Tiviciclovir undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of Tiviciclovir can lead to the formation of oxidized guanosine derivatives .
Scientific Research Applications
Tiviciclovir has been extensively studied for its antiviral properties. It has shown promising results in the treatment of chronic hepatitis B by suppressing viral replication and reducing alanine aminotransferase levels. Additionally, Tiviciclovir has been investigated for its efficacy against herpes simplex virus types 1 and 2, as well as varicella-zoster virus. Its antiviral activity extends to various other viruses, making it a valuable compound in virology research.
Mechanism of Action
Tiviciclovir exerts its antiviral effects by damaging viral DNA, thereby inhibiting viral replication . It targets the DNA polymerase enzyme, which is crucial for viral DNA synthesis. By interfering with this enzyme, Tiviciclovir prevents the virus from replicating and spreading .
Comparison with Similar Compounds
Tiviciclovir is similar to other antiviral guanosine analogs such as aciclovir and penciclovir. it is unique in its novel mechanism of action as a DNA damager . This sets it apart from other compounds that primarily function as DNA polymerase inhibitors. Similar compounds include aciclovir, penciclovir, and valaciclovir, each with its own specific applications and efficacy profiles .
Properties
Molecular Formula |
C9H13N5O3 |
---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
9-[3-hydroxy-2-(hydroxymethyl)propyl]-2-imino-5H-purin-6-one |
InChI |
InChI=1S/C9H13N5O3/c10-9-12-7-6(8(17)13-9)11-4-14(7)1-5(2-15)3-16/h4-6,15-16H,1-3H2,(H2,10,13,17) |
InChI Key |
MJQFVPKSSTXWSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(=O)NC(=N)N=C2N1CC(CO)CO |
Origin of Product |
United States |
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